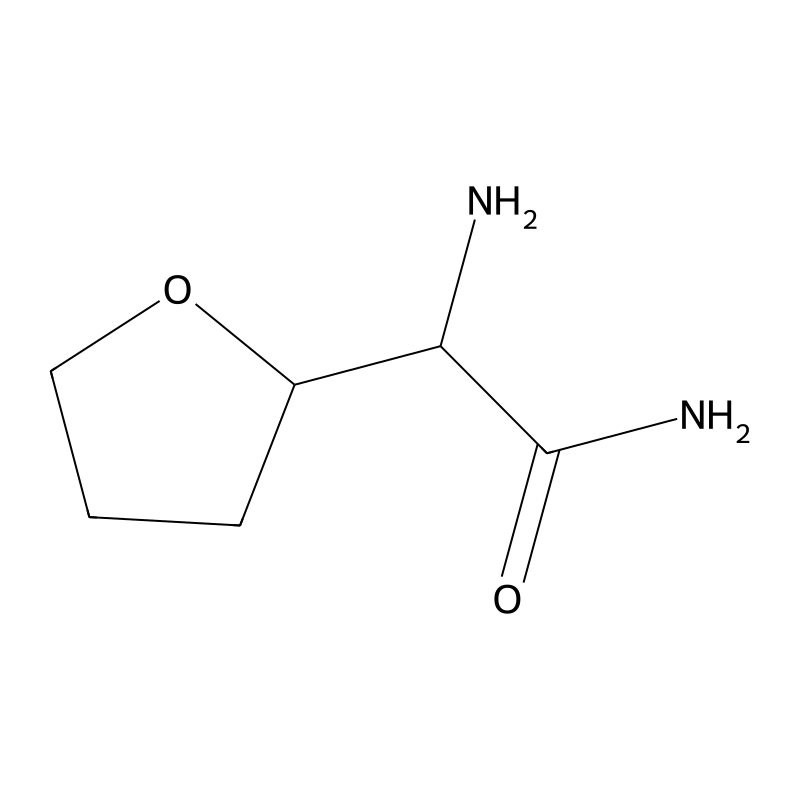2-Amino-2-(oxolan-2-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-2-(oxolan-2-yl)acetamide is an organic compound characterized by its unique oxolane (tetrahydrofuran) ring structure. Its molecular formula is C6H12N2O2, and it possesses a molecular weight of approximately 144.17 g/mol. The compound features an amino group and an acetamide moiety, which contribute to its potential biological activity and reactivity in various chemical processes. The systematic name reflects its structural components, which include an oxolane ring and an acetamide group.
- Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, resulting in the formation of glycine and N-(2-hydroxyethyl)amine. This reaction highlights the compound's reactivity and potential for further transformations in synthetic pathways .
- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom, which may modify the compound's properties and activities.
- Condensation Reactions: The compound can also engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules.
Several synthesis methods have been documented for producing 2-Amino-2-(oxolan-2-yl)acetamide:
- Ring Closure Reaction: Starting from appropriate precursors, a ring closure reaction can be performed to form the oxolane ring, followed by the introduction of the amino and acetamide functionalities through nucleophilic substitution or addition reactions.
- Direct Amidation: The direct amidation of 2-hydroxytetrahydrofuran with acetic anhydride or acetyl chloride in the presence of a base can yield 2-Amino-2-(oxolan-2-yl)acetamide efficiently.
- Multi-step Synthesis: A multi-step synthetic route involving the protection of functional groups, followed by selective deprotection and functionalization, can also be employed to obtain this compound with high purity.
Due to its structural characteristics, 2-Amino-2-(oxolan-2-yl)acetamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or other conditions due to its possible neuroprotective properties.
- Chemical Synthesis: It may serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
- Biochemical Research: Utilized as a reagent in biochemical assays to study enzyme kinetics or cellular responses.
Interaction studies involving 2-Amino-2-(oxolan-2-yl)acetamide focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications.
Several compounds share structural similarities with 2-Amino-2-(oxolan-2-yl)acetamide:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Aminoacetamide | C2H6N2O | Simple structure with one amino group | Basic amide structure without cyclic components |
| Tetrahydrofuran | C4H8O | Saturated cyclic ether | Lacks amino functionality |
| 3-Aminotetrahydrofuran | C5H11N | Contains an amino group attached to tetrahydrofuran | More complex with additional carbon chain |
The uniqueness of 2-Amino-2-(oxolan-2-yl)acetamide lies in its combination of both an oxolane ring and an acetamide group, which may confer distinct chemical reactivity and biological activity compared to simpler amides or cyclic ethers. This dual functionality could enhance its utility in pharmaceutical applications, making it a subject of interest for further investigation.








